3-(Bromomethyl)benzonitrile

Solid-state characterization Identity testing Isomer differentiation

Choose the pure meta isomer of 3-(Bromomethyl)benzonitrile (CAS 28188-41-2) exclusively. Unlike its ortho and para analogs, this crystalline solid melts sharply at 92–96°C, enabling immediate in-lab identity verification without NMR or HPLC. It is the certified impurity standard for quantifying trace 3-cyanobenzyl bromide in 2-cyanobenzyl bromide—the critical alogliptin intermediate—per validated GC-MS/MS methods (recovery 92.1–97.0%). Its unique meta orientation directs regiochemistry in Suzuki–Miyaura cross-couplings to give 3-(bromomethyl)benzaldehyde and ensures consistent steric/electronic properties in NHC–Pd-PEPPSI catalyst ligands. Insist on the meta isomer for reproducible synthesis, impurity profiling, and catalyst development.

Molecular Formula C8H6BrN
Molecular Weight 196.04 g/mol
CAS No. 28188-41-2
Cat. No. B105621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)benzonitrile
CAS28188-41-2
Synonyms1-Bromomethyl-3-cyanobenzene;  3-(Bromomethyl)benzonitrile;  NSC 108298;  m-(Bromomethyl)benzonitrile;  m-Cyano-α-bromotoluene;  m-Cyanobenzyl bromide;  α-Bromo-m-tolunitrile
Molecular FormulaC8H6BrN
Molecular Weight196.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C#N)CBr
InChIInChI=1S/C8H6BrN/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5H2
InChIKeyCVKOOKPNCVYHNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)benzonitrile (CAS 28188-41-2): A Meta-Substituted Benzyl Bromide Building Block for Precision Synthesis


3-(Bromomethyl)benzonitrile, also known as m-cyanobenzyl bromide, is a benzylic bromide bearing a meta-positioned nitrile group . This electron-withdrawing substituent activates the benzylic carbon toward nucleophilic substitution while the meta orientation directs reactivity differently than ortho- or para-analogs in cross-coupling and heterocycle syntheses . Its crystalline solid form (mp 92–96 °C) distinguishes it from positional isomers, enabling straightforward identity verification by melting point .

3-(Bromomethyl)benzonitrile Interchangeability Risks: Why Positional Isomers Cannot Be Substituted Without Consequence


The bromomethyl and cyano substituents on the benzene ring give rise to three positional isomers (ortho, meta, para) that share the same molecular formula but exhibit vastly different melting points, chromatographic retention, and reaction outcomes in nucleophilic substitutions and cross-couplings [1]. Substituting the meta isomer with its ortho or para analog without re-optimizing reaction conditions can lead to altered regioselectivity, different impurity profiles, or failed crystallizations, making isomer-specific procurement essential for reproducible synthesis .

3-(Bromomethyl)benzonitrile Quantitative Differentiation: Head-to-Head Evidence Against 2- and 4-Isomers


Melting Point Delineation Among (Bromomethyl)benzonitrile Isomers

The meta isomer 3-(bromomethyl)benzonitrile exhibits a melting point range of 92–96 °C, which is distinctly intermediate between the ortho isomer (72–74 °C) and the para isomer (113–117 °C) . This large gap (≥20 °C between each isomer) allows unambiguous identity confirmation and purity assessment by simple melting point apparatus without need for HPLC or NMR.

Solid-state characterization Identity testing Isomer differentiation

GC-MS/MS Recovery Rates Differentiate 3-Isomer from 4-Isomer in Trace Analysis

In a validated GC-MS/MS method for quantifying positional isomers in alogliptin benzoate intermediate (2-cyanobenzyl bromide), the recovery of spiked 3-cyanobenzyl bromide was 92.1%–97.0%, whereas the 4-cyanobenzyl bromide recovery under identical conditions was 102%–109% [1]. Both isomers achieved a limit of detection of 2.0 μg·L⁻¹ (S/N=3). This differential recovery indicates matrix-specific ionization or extraction behavior, necessitating isomer-specific calibration curves for accurate quantification.

Trace impurity analysis Method validation Isomer-specific detection

Meta-Specific Reactivity in Suzuki–Miyaura Cross-Coupling for 3-Substituted Benzaldehyde Synthesis

3-(Bromomethyl)benzonitrile is reported to undergo Suzuki–Miyaura cross-coupling with bis(pinacolato)diboron to yield 3-(bromomethyl)benzaldehyde . While all three positional isomers can theoretically participate in cross-coupling, the meta isomer's product, 3-(bromomethyl)benzaldehyde, is a specific intermediate for meta-substituted aromatic scaffolds. The ortho isomer is predominantly used in alogliptin synthesis via condensation with 2H-tetrazole , and the para isomer is employed in preparing chelating pyrazolyl-pyridine ligands , indicating that the choice of isomer is dictated by the desired downstream substitution pattern and synthetic route.

Cross-coupling Aldehyde synthesis Boron chemistry

Resolution in Reversed-Phase HPLC Under Simple Isocratic Conditions

A dedicated reversed-phase HPLC method using a Newcrom R1 column resolves 3-(bromomethyl)benzonitrile under isocratic acetonitrile/water/phosphoric acid mobile phase [1]. The method is reported to be MS-compatible (with formic acid substitution) and scalable to preparative separations. Retention behavior is inherently isomer-dependent due to differences in dipole moment and logP; the 3-isomer (LogP 2.28 [1]) will elute at a different retention time than the 2-isomer or 4-isomer. While exact retention times for all isomers under identical conditions are not publicly disclosed, the existence of an optimized, validated method for the meta isomer indicates established chromatographic differentiation.

HPLC Purity analysis Method scalability

3-(Bromomethyl)benzonitrile Fitted Application Scenarios Based on Differentiated Evidence


Quality Control of Alogliptin Benzoate Intermediates: Isomer-Specific Impurity Monitoring

The validated GC-MS/MS method [1] demonstrating differential recovery for 3-cyanobenzyl bromide (92.1%–97.0%) versus 4-cyanobenzyl bromide makes the meta isomer an essential reference standard for quantifying trace positional impurities in 2-cyanobenzyl bromide, the key intermediate of the DPP-4 inhibitor alogliptin. Laboratories must procure the pure 3-isomer as a certified impurity standard to ensure accurate batch release testing.

Synthesis of Meta-Functionalized Benzaldehyde Building Blocks via Suzuki Coupling

The documented reactivity of 3-(bromomethyl)benzonitrile in Suzuki–Miyaura cross-coupling with bis(pinacolato)diboron provides a direct route to 3-(bromomethyl)benzaldehyde . This meta-substituted benzaldehyde serves as a versatile intermediate for pharmaceuticals and agrochemicals requiring a 3-substituted aromatic core, a regiochemical outcome not accessible from the 2- or 4-isomer without additional synthetic steps.

Solid-Phase Organic Synthesis Requiring Strict Isomer Identity Verification

The large melting point gap between positional isomers (92–96 °C for meta versus 72–74 °C for ortho and 113–117 °C for para ) allows solid-phase synthesis labs to rapidly verify incoming material identity using a melting point apparatus. This reduces reliance on NMR or HPLC at the point of use, expediting throughput in high-volume synthesis facilities where multiple (bromomethyl)benzonitrile isomers may be stocked.

Preparation of N-Heterocyclic Carbene (NHC) Ligand Precursors for Catalysis

3-(Bromomethyl)benzonitrile has been employed to synthesize meta-cyanobenzyl-substituted NHC precursors for Pd-PEPPSI complexes that catalyze direct C–H arylation of heteroarenes [2]. The meta substitution pattern on the benzyl arm influences the steric and electronic properties of the resulting NHC ligand, potentially altering catalytic activity and selectivity relative to para-substituted analogs. Researchers developing new cross-coupling catalysts should specify the meta isomer to maintain ligand architecture consistency.

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